molecular formula C23H28N4O2S2 B15133191 2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one

2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15133191
M. Wt: 456.6 g/mol
InChI Key: XHNJXBCVETWFKI-UHFFFAOYSA-N
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Description

2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the thiophene ring, and the pyrimidinone ring, followed by their subsequent coupling.

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Formation of Pyrimidinone Ring: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one
  • **2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-6-propyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H28N4O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6-propyl-1,3-diazinan-4-one

InChI

InChI=1S/C23H28N4O2S2/c1-3-5-17-12-21(28)25-23(24-17)31-14-22(29)27-19(16-9-7-15(2)8-10-16)13-18(26-27)20-6-4-11-30-20/h4,6-11,17,19,23-24H,3,5,12-14H2,1-2H3,(H,25,28)

InChI Key

XHNJXBCVETWFKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)NC(N1)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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